molecular formula C22H16Cl2N2O4S B5016494 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one

2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one

Cat. No.: B5016494
M. Wt: 475.3 g/mol
InChI Key: WKGIOKRDMIIZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a carbazole moiety substituted with dichloro groups and a benzo[d]isothiazol-3-one ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one involves multiple steps, starting with the preparation of the carbazole derivative The carbazole moiety is typically synthesized through the reaction of 3,6-dichloro-9H-carbazole with appropriate reagents under controlled conditionsThe reaction conditions often include the use of solvents such as dichloromethane and methanol, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, hydroxy derivatives, and other functionalized compounds. These products can have diverse applications depending on their specific chemical properties .

Scientific Research Applications

2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one lies in its combination of the carbazole moiety with the benzo[d]isothiazol-3-one ring system. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

The compound 2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda6-benzo[d]isothiazol-3-one is a synthetic derivative of carbazole, a well-known heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C29H26Cl2N2O3SC_{29}H_{26}Cl_2N_2O_3S, with a molecular weight of approximately 514.5 g/mol. It features a carbazole moiety substituted with a hydroxyl group and a benzo[d]isothiazole ring, which contributes to its biological properties.

Research indicates that derivatives of carbazole exhibit various biological activities through multiple mechanisms:

  • Antitumor Activity : Compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. For instance, N-substituted carbazoles have been reported to inhibit topoisomerase II activity, which is crucial for DNA replication and repair .
  • Neuroprotective Effects : Some carbazole derivatives are known to protect neurons from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
  • Acetylcholine Receptor Interaction : The compound has been noted to bind to acetylcholine receptors, suggesting potential use in treating conditions related to cholinergic dysfunction .

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Biological Activity Description References
AntitumorInhibits cancer cell proliferation; cytotoxic effects
NeuroprotectionProtects dopaminergic neurons from apoptosis
AntimicrobialExhibits activity against various microbial strains
Anti-inflammatoryReduces inflammation in cellular models

Case Studies

Several studies have highlighted the biological efficacy of carbazole derivatives:

  • Antitumor Efficacy : In a study assessing the effects of N-substituted carbazoles on A549 lung carcinoma and C6 glioma cell lines, certain derivatives demonstrated IC50 values as low as 5.9 µg/mL . This indicates potent antitumor activity.
  • Neuroprotective Mechanism : Research by Cortes et al. demonstrated that aminopropyl-carbazole derivatives could block MPTP-mediated cell death in dopaminergic neurons, indicating potential applications in Parkinson’s disease treatment .
  • Acetylcholine Receptor Binding : A synthetic small molecule similar to our compound was shown to effectively block acetylcholine receptors, suggesting its potential role in managing cholinergic disorders .

Properties

IUPAC Name

2-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O4S/c23-13-5-7-19-17(9-13)18-10-14(24)6-8-20(18)25(19)11-15(27)12-26-22(28)16-3-1-2-4-21(16)31(26,29)30/h1-10,15,27H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGIOKRDMIIZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.